molecular formula C18H20N3O7P B14460225 N-Acetyl-3-(4-oxo-3-{2-[4-(phosphonomethyl)phenyl]hydrazinylidene}cyclohexa-1,5-dien-1-yl)-D-alanine CAS No. 66167-91-7

N-Acetyl-3-(4-oxo-3-{2-[4-(phosphonomethyl)phenyl]hydrazinylidene}cyclohexa-1,5-dien-1-yl)-D-alanine

Cat. No.: B14460225
CAS No.: 66167-91-7
M. Wt: 421.3 g/mol
InChI Key: XVVCLVUXXXVZOD-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Acetyl-3-(4-oxo-3-{2-[4-(phosphonomethyl)phenyl]hydrazinylidene}cyclohexa-1,5-dien-1-yl)-D-alanine is a complex organic compound with a unique structure that includes a hydrazinylidene group, a cyclohexa-1,5-dien-1-yl ring, and a phosphonomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-3-(4-oxo-3-{2-[4-(phosphonomethyl)phenyl]hydrazinylidene}cyclohexa-1,5-dien-1-yl)-D-alanine typically involves multiple steps, including the formation of the hydrazinylidene group and the incorporation of the phosphonomethyl group. Common synthetic routes may involve the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant reaction conditions . The reaction conditions often include the use of palladium catalysts and boron reagents to facilitate the coupling process.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures while ensuring the reaction conditions are optimized for large-scale production. This may include the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-3-(4-oxo-3-{2-[4-(phosphonomethyl)phenyl]hydrazinylidene}cyclohexa-1,5-dien-1-yl)-D-alanine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or water.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce more reduced forms of the original compound.

Scientific Research Applications

N-Acetyl-3-(4-oxo-3-{2-[4-(phosphonomethyl)phenyl]hydrazinylidene}cyclohexa-1,5-dien-1-yl)-D-alanine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Acetyl-3-(4-oxo-3-{2-[4-(phosphonomethyl)phenyl]hydrazinylidene}cyclohexa-1,5-dien-1-yl)-D-alanine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other hydrazinylidene derivatives and phosphonomethyl-containing molecules. Examples include:

Uniqueness

N-Acetyl-3-(4-oxo-3-{2-[4-(phosphonomethyl)phenyl]hydrazinylidene}cyclohexa-1,5-dien-1-yl)-D-alanine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

CAS No.

66167-91-7

Molecular Formula

C18H20N3O7P

Molecular Weight

421.3 g/mol

IUPAC Name

(2R)-2-acetamido-3-[4-hydroxy-3-[[4-(phosphonomethyl)phenyl]diazenyl]phenyl]propanoic acid

InChI

InChI=1S/C18H20N3O7P/c1-11(22)19-16(18(24)25)9-13-4-7-17(23)15(8-13)21-20-14-5-2-12(3-6-14)10-29(26,27)28/h2-8,16,23H,9-10H2,1H3,(H,19,22)(H,24,25)(H2,26,27,28)/t16-/m1/s1

InChI Key

XVVCLVUXXXVZOD-MRXNPFEDSA-N

Isomeric SMILES

CC(=O)N[C@H](CC1=CC(=C(C=C1)O)N=NC2=CC=C(C=C2)CP(=O)(O)O)C(=O)O

Canonical SMILES

CC(=O)NC(CC1=CC(=C(C=C1)O)N=NC2=CC=C(C=C2)CP(=O)(O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.